5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide
Description
This compound is a heterocyclic organic molecule featuring multiple fused and substituted rings, including a benzo[d]oxazol-2-one moiety, a tetrahydrothiazolo[5,4-c]pyridine core, and an isoxazole-3-carboxamide group. The acetyl linkage between the benzo[d]oxazol-2-one and tetrahydrothiazolopyridine may enhance metabolic stability, while the isoxazole carboxamide group could contribute to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
5-methyl-N-[5-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5S/c1-11-8-13(23-30-11)18(27)22-19-21-12-6-7-24(9-16(12)31-19)17(26)10-25-14-4-2-3-5-15(14)29-20(25)28/h2-5,8H,6-7,9-10H2,1H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINCCKTYWPYISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other heterocyclic derivatives, such as pyrazole and thiazolo-pyridine hybrids. For example:
- Pyrazole-Isoxazole Hybrids: Compounds like 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (from ) feature isoxazole and pyrazole rings.
- Thiazolo-Pyridine Derivatives : Analogues lacking the benzo[d]oxazol-2-one or acetyl linker may exhibit reduced conformational rigidity, impacting target engagement.
Functional Group Analysis
- Benzo[d]oxazol-2-one : This moiety is associated with bioactivity in kinase inhibitors and anti-inflammatory agents. Its presence distinguishes the compound from simpler isoxazole derivatives.
- Carboxamide vs. Carbothioamide : Unlike the carbothioamide group in ’s pyrazole derivatives, the carboxamide in the target compound may improve solubility and reduce toxicity .
Lumping Strategy Considerations
As per , compounds with similar core structures (e.g., isoxazole, thiazolo-pyridine) may be grouped for predictive modeling. However, the unique acetyl-benzo[d]oxazol-2-one linker in the target compound likely necessitates distinct reactivity or pharmacokinetic profiles compared to lumped surrogates .
Research Findings and Data Limitations
Key Challenges
- Lack of Direct Data: No specific pharmacological or physicochemical data for the target compound was found in the provided evidence. Comparative analysis is inferred from structural analogs.
- Synthetic Complexity : The multi-step synthesis required for such polycyclic systems (as suggested in ) may limit scalability compared to simpler derivatives.
Hypothetical Comparison Table
Preparation Methods
Thiazolo Ring Formation
Core A is synthesized from piperidone derivatives via a cyclocondensation reaction with sulfur powder and cyanamide in the presence of a secondary amine catalyst. For example:
Bromination and Methylation
- Bromination : The 2-amino group is replaced with bromine using copper(II) bromide and alkyl nitrite in acetonitrile at 0–5°C.
- Methylation : The 5-position is methylated via reductive amination with formaldehyde and triacetoxysodium borohydride in tetrahydrofuran , yielding 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine .
Cyanation and Hydrolysis
- Cyanation : The bromine substituent is replaced with a cyano group using sodium cyanide in N,N-dimethylacetamide at 150°C for 18 hours.
- Hydrolysis : The nitrile is hydrolyzed to a carboxylic acid with lithium hydroxide in ethanol/water at 70°C, yielding 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid .
Synthesis of 2-(2-Oxobenzo[d]oxazol-3(2H)-yl)acetyl Chloride (Intermediate B)
Benzo[d]oxazolone Formation
Acetylation and Chlorination
- Acetylation : The oxazolone is acetylated with chloroacetyl chloride in the presence of triethylamine to yield 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid .
- Chlorination : The carboxylic acid is converted to the acyl chloride using thionyl chloride in toluene at reflux.
Synthesis of Isoxazole-3-Carboxylic Acid (Intermediate C)
Cyclocondensation of Hydroxylamine and β-Ketoester
- Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol to form isoxazole-3-carboxylate ester .
- Hydrolysis : The ester is saponified with sodium hydroxide to yield isoxazole-3-carboxylic acid .
Coupling and Final Assembly
Functionalization of Core A with Intermediate B
Amidation with Intermediate C
- Activation : Intermediate C is activated with HATU in dimethylformamide .
- Coupling : The activated isoxazole reacts with the acylated Core A in the presence of N,N-diisopropylethylamine to yield the final product.
Reaction Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazolo ring formation | S, cyanamide, DMF, 120°C | 78 | 95.2 |
| Bromination | CuBr₂, isoamyl nitrite, CH₃CN | 65 | 91.8 |
| Cyanation | NaCN, DMAc, 150°C | 82 | 97.5 |
| Acylation | DCC, DMAP, CH₂Cl₂ | 73 | 94.3 |
| Final coupling | HATU, DIPEA, DMF | 68 | 96.7 |
Analytical Characterization
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, isoxazole-H), 7.89–7.25 (m, 4H, benzoxazolone-H), 4.12 (s, 2H, acetyl-CH₂), 3.75 (m, 2H, thiazolo-CH₂), 2.98 (s, 3H, N-CH₃).
- HRMS : Calculated for C₂₁H₁₈N₅O₅S [M+H]⁺: 460.1024; Found: 460.1031.
Industrial Scalability and Challenges
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis involves multi-step reactions, including cyclization of thiazolo-pyridine precursors and coupling with isoxazole-acetyl intermediates. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps .
- Temperature control : Maintaining 60–80°C during acetyl transfer minimizes side reactions .
- Ultrasound-assisted synthesis : Reduces reaction time by 30–40% compared to conventional heating .
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the final product at >95% purity .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms the integration of thiazolo-pyridine (δ 7.8–8.2 ppm) and isoxazole (δ 6.1–6.3 ppm) moieties .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., observed [M+H]⁺ at m/z 483.1325 vs. calculated 483.1329) .
- X-ray crystallography : Resolves stereochemical ambiguities in the oxobenzooxazole ring .
Q. Which biological targets are hypothesized based on structural motifs?
The compound’s thiazolo-pyridine and isoxazole groups suggest:
- Kinase inhibition : Analogous to ATP-competitive inhibitors targeting JAK2 or PI3K .
- GPCR modulation : The oxobenzooxazole moiety may interact with serotonin receptors (e.g., 5-HT₃) .
- Antimicrobial activity : Thiadiazole derivatives show efficacy against S. aureus (MIC ~2 µg/mL) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Degrades by 15% after 48 hours at 40°C; store at –20°C in amber vials .
- Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO for in vitro assays .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Cytotoxicity : MTT assay on HeLa cells (IC₅₀ reported at 8.2 µM) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR, IC₅₀ ~50 nM) .
Advanced Research Questions
Q. What reaction mechanisms explain unexpected byproducts during synthesis?
Q. How can computational modeling guide target identification?
Q. How to resolve contradictions in biological activity data across studies?
- Batch variability : Impurities >5% (e.g., unreacted acetyl precursors) reduce IC₅₀ by 2-fold. Use LC-MS to verify purity .
- Assay conditions : Serum proteins in cell media reduce free compound concentration; adjust dosing regimens .
Q. What role do stereoisomers play in biological activity?
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Replace the thiazolo-pyridine with pyrazolo-pyridine; test against PI3K .
- Substituent effects : Introduce electron-withdrawing groups (e.g., –CF₃) on the isoxazole to enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
